molecular formula C16H15BrN2O B14031889 2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol

2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol

Cat. No.: B14031889
M. Wt: 331.21 g/mol
InChI Key: BFZPQUAFFBAVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(3-Bromophenyl)-1H-benzo[d]imidazol-5-yl)propan-2-ol ( 951655-44-0) is a benzimidazole derivative of significant interest in medicinal chemistry and antibacterial research. The benzimidazole nucleus is a privileged scaffold in drug discovery, known for its diverse pharmacological profiles and its role as a structural isostere of nucleotides, which allows it to interact with various biopolymers . This specific compound features a propan-2-ol side chain, which can influence its physicochemical properties and bioavailability. Research into benzimidazole-based molecular hybrids and conjugates represents a promising strategy to combat the growing threat of multi-drug resistant bacteria, particularly Gram-negative ESKAPE pathogens . Such hybrids are designed to overcome antibiotic resistance through dual targeting mechanisms, potentially impairing resistance development and improving pharmacokinetic profiles compared to combination therapies . While specific biological data for this compound may be limited, its structural framework positions it as a valuable building block for developing new antibacterial agents . It also serves as a key synthetic intermediate for exploring structure-activity relationships (SAR) and creating novel chemical entities targeting a range of biological pathways . This product is provided for research purposes to support the advancement of new therapeutic strategies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

2-[1-(3-bromophenyl)benzimidazol-5-yl]propan-2-ol

InChI

InChI=1S/C16H15BrN2O/c1-16(2,20)11-6-7-15-14(8-11)18-10-19(15)13-5-3-4-12(17)9-13/h3-10,20H,1-2H3

InChI Key

BFZPQUAFFBAVMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)N(C=N2)C3=CC(=CC=C3)Br)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy for Benzimidazole Derivatives

The benzimidazole nucleus is commonly synthesized via the condensation of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or their equivalents under acidic or oxidative conditions. This condensation forms the imidazole ring fused to the benzene ring, generating the benzimidazole core. Subsequent substitution on the nitrogen or aromatic positions allows for structural diversification.

Specific Preparation of 2-(1-(3-Bromophenyl)-1H-benzo[d]imidazol-5-yl)propan-2-ol

While direct literature on this exact compound is limited, the preparation can be extrapolated from related benzimidazole derivatives and bromophenyl-substituted benzimidazoles. The synthesis typically involves the following key steps:

Step 1: Synthesis of 1-(3-Bromophenyl)-1H-benzimidazole Core
  • Starting materials: o-phenylenediamine and 3-bromobenzaldehyde or 3-bromophenyl derivatives.
  • Condensation reaction: The o-phenylenediamine is reacted with 3-bromobenzaldehyde under acidic conditions or in the presence of oxidants to form the 1-(3-bromophenyl)benzimidazole core.
  • Conditions: Common solvents include ethanol or other alcoholic solvents; catalysts or acids such as hydrochloric acid or Lewis acids (e.g., aluminum chloride) may be used to facilitate cyclization.

Detailed Example from Patent Literature

A 2013 patent (WO2013150545A2) describes processes for preparing benzimidazole derivatives with various substitutions, including halogenated phenyl groups and functionalized side chains. Although the patent focuses on related benzimidazole compounds, it provides valuable insights into synthetic conditions:

  • Use of alcoholic solvents (ethanol, methanol) and Lewis acids (calcium chloride dihydrate, aluminum chloride) to promote cyclization and substitution.
  • Reaction temperatures ranging from -15°C to 35°C for gas-phase treatments (e.g., hydrochloric acid gas) to modify intermediates.
  • Purification steps involving non-polar solvents such as ethers, esters, and chloro solvents to isolate high-purity products.
  • Example procedures include condensation of amine and aldehyde derivatives, followed by treatment with ammonia sources and Lewis acids to obtain benzimidazole salts, which can be converted to free bases or further functionalized.

Laboratory-Scale Synthesis Protocols

Based on the general procedures for benzimidazole derivatives from recent academic publications:

Step Reagents and Conditions Description Outcome
1 o-Phenylenediamine + 3-bromobenzaldehyde, acidic medium (e.g., HCl), reflux Condensation to form 1-(3-bromophenyl)-1H-benzimidazole core Formation of benzimidazole ring with bromophenyl substituent
2 Lithiation reagent (e.g., n-BuLi) or metalation at 5-position, then addition of acetone Introduction of propan-2-ol moiety at 5-position Formation of this compound
3 Purification by recrystallization or column chromatography Removal of impurities and isolation of pure compound High purity final product

Purification and Characterization

  • Purification is achieved through recrystallization from suitable solvents such as ethanol or by column chromatography using silica gel with mixtures of dichloromethane and methanol.
  • Characterization typically involves NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Notes
Benzimidazole Core Formation o-Phenylenediamine, 3-bromobenzaldehyde, acid catalyst Reflux in ethanol or acidic solvent Cyclization via condensation
Functionalization at 5-Position n-BuLi or metalation agent, acetone Low temperature (-78°C to 0°C), inert atmosphere Installation of propan-2-ol group
Purification Recrystallization solvents (ethanol), chromatographic media Ambient temperature or slightly elevated Ensures high purity and yield

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the propanol group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives are widely studied for their diverse pharmacological and chemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LCMS Data (m/z [M+H]⁺) Retention Time (min) Source
2-(1-(3-Bromophenyl)-1H-benzo[d]imidazol-5-yl)propan-2-ol (Target) C₁₆H₁₅BrN₂O 331.21 3-Bromophenyl, propan-2-ol N/A N/A
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol C₂₅H₂₄N₃O₂ 410.49 Benzyl, phenoxy, propan-2-ol 410 1.05
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-morpholinopropan-2-ol C₂₂H₂₇N₄O₂ 367.48 Benzyl, morpholino, propan-2-ol 367 0.67
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol C₁₈H₂₀N₃O₂ 312.38 Methyl, p-tolyloxy, propan-2-ol 312 0.91
2-(1-Methyl-5-nitro-1H-imidazol-2-yl)propan-2-ol C₇H₁₁N₃O₃ 185.18 Methyl, nitro, propan-2-ol N/A N/A

Key Observations

Structural Variations: The target compound’s 3-bromophenyl group distinguishes it from analogs with benzyl (e.g., compounds in ) or methyl substituents (e.g., ). Bromine’s electronegativity and steric bulk may enhance binding affinity in receptor-ligand interactions compared to smaller substituents like methyl or methoxy.

Molecular Weight and Polarity :

  • The target compound (331.21 g/mol) is lighter than benzyl-substituted analogs (e.g., 410.49 g/mol for compound 7 in ) but heavier than nitroimidazole derivatives (185.18 g/mol, ).
  • LCMS retention times (e.g., 0.67–1.19 min for compounds in ) suggest moderate polarity, influenced by hydroxyl and aryl groups. The target’s retention time, if measured under similar conditions, would likely fall within this range.

Functional Implications: Bromine vs. Phenoxy vs. Morpholino Substituents: Phenoxy groups (e.g., ) may engage in π-π stacking, while morpholino rings () enhance solubility via hydrogen bonding.

Synthetic Accessibility :

  • Benzimidazole derivatives in are synthesized via condensation reactions, while the nitroimidazole in likely involves nitration steps. The target compound’s bromophenyl group may require Suzuki coupling or halogenation protocols.

Biological Activity

The compound 2-(1-(3-bromophenyl)-1H-benzo[d]imidazol-5-yl)propan-2-ol (CAS: 951655-44-0) is a member of the benzoimidazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and receptor modulation effects, supported by relevant data tables and research findings.

  • Molecular Formula : C16H15BrN2O
  • Molecular Weight : 331.21 g/mol
  • Purity : 95%
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(O)C1=CC=C2C(=C1)N=CN2C1=CC=CC(Br)=C1

Antimicrobial Activity

Research indicates that derivatives of benzoimidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.22 to 0.25 μg/mL against specific strains, demonstrating potent antibacterial activity .

Anticancer Activity

The anticancer potential of benzoimidazole derivatives has been documented in several studies. These compounds are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. For example, certain derivatives have shown IC50 values in the low micromolar range against cancer cell lines, indicating their effectiveness as potential anticancer agents .

Receptor Modulation

Some studies have investigated the effects of benzoimidazole derivatives on dopamine receptors. Compounds similar to this compound have been characterized as selective agonists for the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation. This receptor modulation suggests potential applications in treating neurological disorders .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesNotes
Antimicrobial Staphylococcus aureus, E. coli0.22 - 0.25 μg/mLSignificant antibacterial activity
Anticancer Various cancer cell linesIC50 < 10 μMInduces apoptosis
Receptor Modulation D3 dopamine receptorEC50 values in nM rangePotential for neurological applications

Study 1: Antimicrobial Evaluation

In a recent study published in the American Chemical Society journal, a series of benzoimidazole derivatives were evaluated for their antimicrobial properties. The study reported that compound 7b exhibited the highest activity with an MIC of 0.22 μg/mL against Staphylococcus aureus, outperforming standard antibiotics such as Ciprofloxacin .

Study 2: Anticancer Mechanism Investigation

Another investigation focused on the anticancer mechanisms of benzoimidazole derivatives revealed that these compounds could inhibit key signaling pathways involved in cancer progression. The study found that certain derivatives could effectively reduce cell viability in breast cancer cell lines with IC50 values ranging from 5 to 15 μM .

Study 3: Receptor Activity Profiling

Research assessing the receptor activity of related compounds indicated that they could act as selective D3 dopamine receptor agonists with significant potency (EC50 values around 100 nM). This activity suggests therapeutic implications for disorders like schizophrenia and Parkinson's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.